Cas no 885273-82-5 (4-Oxazolecarboxylicacid, 2-(3,4-dimethylphenyl)-)
4-Oxazolecarboxylicacid, 2-(3,4-dimethylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Oxazolecarboxylicacid, 2-(3,4-dimethylphenyl)-
- 2-(3,4-dimethylphenyl)-1,3-oxazole-4-carboxylic acid
- 2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid
- 2-(3,4-DIMETHYL-PHENYL)OXAZOLE-4-CARBOXYLIC ACID,
- 2-(2,2,2-TRIFLUOROETHOXY)NICOTINONITRILE
- 2-(3,4-Dimethylphenyl)oxazole-4-carboxylic acid
- 4-Oxazolecarboxylicacid,2-(3,4-dimethylphenyl)
- 885273-82-5
- FT-0718852
- 2-(3,4-Dimethylphenyl)oxazole-4-carboxylicacid
- 2-(3,4-DIMETHYL-PHENYL)-OXAZOLE-4-CARBOXYLICACID
- Z969117450
- 2-(3,4-dimethylphenyl)-oxazole-4-carboxylic acid
- DTXSID20695871
- DB-077543
-
- Inchi: 1S/C12H11NO3/c1-7-3-4-9(5-8(7)2)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15)
- InChI Key: FACZPLBDNSGSHD-UHFFFAOYSA-N
- SMILES: O1C=C(C(=O)O)N=C1C1C=CC(C)=C(C)C=1
Computed Properties
- Exact Mass: 217.07400
- Monoisotopic Mass: 217.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.33000
- LogP: 2.65660
4-Oxazolecarboxylicacid, 2-(3,4-dimethylphenyl)- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Oxazolecarboxylicacid, 2-(3,4-dimethylphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190766-1g |
2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid |
885273-82-5 | 95% | 1g |
$659 | 2021-08-05 | |
| Chemenu | CM190766-1g |
2-(3,4-Dimethyl-phenyl)-oxazole-4-carboxylic acid |
885273-82-5 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747444-1g |
2-(3,4-Dimethylphenyl)oxazole-4-carboxylic acid |
885273-82-5 | 98% | 1g |
¥5964.00 | 2024-04-27 | |
| Crysdot LLC | CD11033250-1g |
2-(3,4-Dimethylphenyl)oxazole-4-carboxylic acid |
885273-82-5 | 95+% | 1g |
$698 | 2024-07-18 |
4-Oxazolecarboxylicacid, 2-(3,4-dimethylphenyl)- Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 4-Oxazolecarboxylicacid, 2-(3,4-dimethylphenyl)-
4-Oxazolecarboxylic Acid, 2-(3,4-Dimethylphenyl)-: A Comprehensive Overview
The compound with CAS No. 885273-82-5, commonly referred to as 4-Oxazolecarboxylic acid, 2-(3,4-dimethylphenyl)-, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of oxazole derivatives, which have gained considerable attention due to their diverse biological activities and applications in drug discovery.
Oxazolecarboxylic acids are known for their structural versatility, making them valuable in the synthesis of various bioactive compounds. The 2-(3,4-dimethylphenyl) substituent in this molecule adds further complexity and potential for functionalization. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic properties of drugs, including absorption, distribution, metabolism, and excretion (ADME).
One of the most promising applications of 4-Oxazolecarboxylic acid, 2-(3,4-dimethylphenyl)- lies in its potential as a lead compound for anti-inflammatory and anti-cancer therapies. Researchers have demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). Furthermore, preclinical studies have shown its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a potential role in targeted cancer therapy.
The synthesis of 4-Oxazolecarboxylic acid, 2-(3,4-dimethylphenyl)- involves a multi-step process that typically begins with the preparation of the oxazole ring. This is often achieved through a Paal-Knorr synthesis or other cyclization techniques. The introduction of the 3,4-dimethylphenyl group requires careful optimization to ensure high yields and purity. Recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically enriched versions of this compound, which are crucial for studying stereochemical effects in biological systems.
In terms of structural characterization, 4-Oxazolecarboxylic acid, 2-(3,4-dimethylphenyl)- has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided insights into its conformational preferences and intermolecular interactions, which are critical for understanding its bioactivity. For instance, the carboxylic acid group plays a pivotal role in hydrogen bonding networks that stabilize protein-ligand interactions.
From an environmental perspective, the degradation pathways of 4-Oxazolecarboxylic acid, 2-(3,4-dimethylphenyl)- have been investigated under various conditions. Results indicate that this compound undergoes rapid biodegradation under aerobic conditions, reducing its potential ecological impact. However, further studies are needed to assess its long-term effects on aquatic ecosystems and soil microbiota.
In conclusion,4-Oxazolecarboxylic acid, 2-(3,4-dimethylphenyl)- represents a versatile and biologically active molecule with significant potential in drug development. Its unique structure and functional groups make it an attractive target for further research into novel therapeutic agents. As advancements in synthetic methodologies and biological screening continue to evolve,this compound will undoubtedly play a pivotal role in shaping future medical innovations.
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